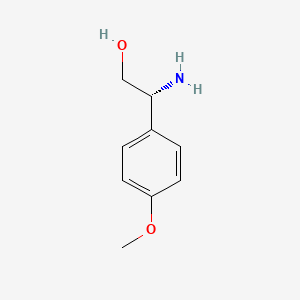

(R)-2-氨基-2-(4-甲氧基苯基)乙醇

描述

“®-2-Amino-2-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a member of the class of benzyl alcohols that is alpha-methylbenzyl alcohol substituted by a methoxy group at position 4 . It is used as an internal standard in the fluorous biphasic catalysis reaction .

Synthesis Analysis

The synthesis of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used as a biocatalyst for the asymmetric bioreduction of 4-methoxyacetophenone . The reaction conditions, including pH, incubation temperature, time, and agitation level, were optimized to achieve higher conversion and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 . This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

The compound “®-2-Amino-2-(4-methoxyphenyl)ethanol” can participate in various chemical reactions. For instance, it can be used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It can also be used for the preparation of chiral 3-aryl-3-substituted propanoic acids with anti-inflammatory activity .

Physical And Chemical Properties Analysis

“®-2-Amino-2-(4-methoxyphenyl)ethanol” has a molecular weight of 152.19 g/mol . More detailed physical and chemical properties are not available in the current literature.

科学研究应用

- (S)-MOPE (enantiopure form) serves as a valuable synthon for the synthesis of cycloalkyl [b] indoles. These compounds find applications in drug development, particularly as potential anti-inflammatory agents or treatments for allergic responses .

- Researchers have explored the biocatalytic resolution of racemic MOPE through asymmetric oxidation. Acetobacter sp. CCTCC M209061 cells were employed in a biphasic system using water-immiscible organic solvents and ionic liquids. Notably, the addition of deep eutectic solvents (DESs) further enhanced the reaction efficiency. The resulting (S)-MOPE exhibited high conversion and enantioselectivity .

- Lactobacillus senmaizuke was used for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol. Researchers optimized parameters such as incubation period, pH, agitation speed, and temperature to achieve efficient production of the desired compound .

- Marine-derived fungi have been investigated for their ability to catalyze biotransformations. Nine strains were screened for their asymmetric bioreduction of 1-(4-methoxyphenyl)ethanone. These fungi hold promise for green and sustainable synthesis routes .

Synthetic Chemistry and Drug Development

Biocatalysis and Asymmetric Oxidation

Whole-Cell Bioreduction

Marine-Derived Fungi for Biotransformation

未来方向

The future directions for “®-2-Amino-2-(4-methoxyphenyl)ethanol” could involve further exploration of its synthesis methods, its potential applications in various industries, and its physical and chemical properties. For instance, it could be used in the preparation of other chiral compounds, which are important in the pharmaceutical industry .

作用机制

Target of Action

It’s worth noting that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 .

Biochemical Pathways

It’s known that the compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .

Result of Action

It’s known that the compound can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .

Action Environment

CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .

属性

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2358457.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2358459.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)